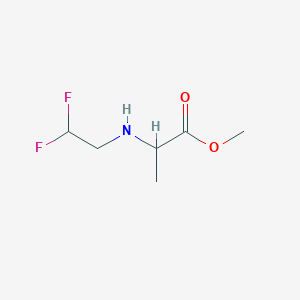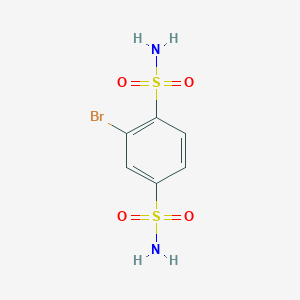
N-(2,2-difluorocyclopentyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-difluorocyclopentyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a benzamide group attached to a difluorocyclopentyl moiety, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluorocyclopentyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production methods for benzamide derivatives, including this compound, often involve the reaction of benzoic acid or benzoyl chloride with appropriate amines in the presence of catalysts. The use of water as a solvent instead of organic solvents can simplify post-treatment operations and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-difluorocyclopentyl)benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(2,2-difluorocyclopentyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential as a quorum sensing inhibitor, which can disrupt bacterial communication and biofilm formation.
Medicine: The compound has potential therapeutic applications, particularly in the development of new antimicrobial agents.
Industry: It is used in the production of pharmaceuticals, paper, and plastic products.
Mecanismo De Acción
The mechanism of action of N-(2,2-difluorocyclopentyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms . This dual action makes them potential candidates for the development of anti-inflammatory and anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2,2-difluorocyclopentyl)benzamide include other benzamide derivatives such as:
- N-(2-phenylethyl)benzamide
- N-(2-methylcyclohexyl)benzamide
- N-(pyrimidin-2-yl)alkyl/arylamide derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique difluorocyclopentyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its effectiveness in disrupting bacterial quorum sensing.
Propiedades
Fórmula molecular |
C12H13F2NO |
|---|---|
Peso molecular |
225.23 g/mol |
Nombre IUPAC |
N-(2,2-difluorocyclopentyl)benzamide |
InChI |
InChI=1S/C12H13F2NO/c13-12(14)8-4-7-10(12)15-11(16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,15,16) |
Clave InChI |
AAVICSQWQZAKSS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)(F)F)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


aminehydrochloride](/img/structure/B13549462.png)
![1-{[(4S)-1-[(2R)-3-cyclohexyl-2-methylpropanoyl]-4-hydroxy-3,3-dimethylpiperidin-4-yl]methyl}-4-(2-fluorophenyl)-N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B13549465.png)
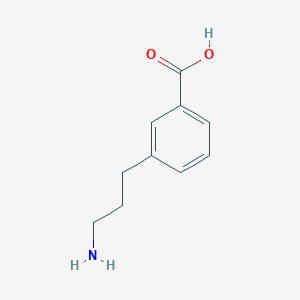
![Tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13549478.png)

![{[5-(Fluoromethyl)-1,2-oxazol-3-yl]methyl}[(6-methoxynaphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13549492.png)
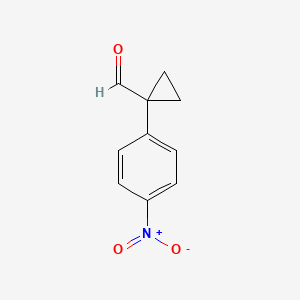
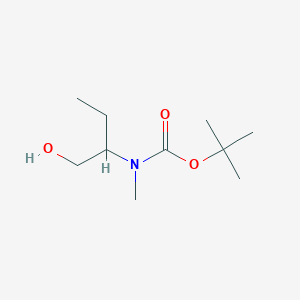

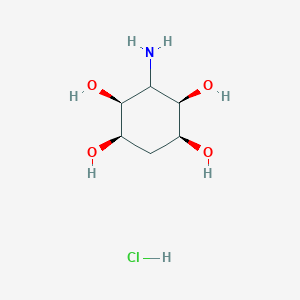
![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)
![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)
